molecular formula C16H13ClN4O B7539508 N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide

N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide

Cat. No. B7539508
M. Wt: 312.75 g/mol
InChI Key: WBFOPMYBOYRMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide, commonly known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of cancer and autoimmune diseases.

Mechanism of Action

CPI-444 works by blocking the adenosine A2A receptor, which is expressed on immune cells and plays a role in regulating the immune response. By inhibiting this receptor, CPI-444 enhances the activity of immune cells and promotes an anti-tumor immune response.
Biochemical and Physiological Effects:
CPI-444 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical models. It has also been found to reduce inflammation in autoimmune disease models, suggesting potential therapeutic applications in diseases such as rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPI-444 is its specificity for the adenosine A2A receptor, which reduces the risk of off-target effects. However, like many small molecule inhibitors, CPI-444 may have limitations in terms of bioavailability and toxicity. Additionally, its efficacy may vary depending on the type of cancer or autoimmune disease being studied.

Future Directions

There are several potential future directions for research on CPI-444. One area of interest is the development of combination therapies that target multiple pathways involved in the immune response against cancer. Additionally, further studies are needed to determine the optimal dosing and administration of CPI-444 in humans, as well as its potential use in combination with other immunotherapies. Finally, research is needed to determine the potential applications of CPI-444 in other immune-related diseases beyond cancer and autoimmune diseases.

Synthesis Methods

The synthesis of CPI-444 involves a multistep process that includes the reaction of 4-chlorobenzylamine with 2,6-dichloropyridine-3-carboxylic acid, followed by the addition of imidazole and subsequent purification steps.

Scientific Research Applications

CPI-444 has been extensively studied for its potential use in cancer immunotherapy. It has been shown to enhance the activity of T cells and natural killer cells, which play a crucial role in the immune response against cancer cells. Additionally, CPI-444 has been found to inhibit the production of regulatory T cells, which suppress the immune response and promote tumor growth.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c17-14-4-1-12(2-5-14)9-20-16(22)13-3-6-15(19-10-13)21-8-7-18-11-21/h1-8,10-11H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFOPMYBOYRMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CN=C(C=C2)N3C=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.